Agatholal
Overview
Description
Scientific research on novel compounds often focuses on their synthesis, structural analysis, chemical behavior, and potential applications. This approach is crucial for understanding the fundamental aspects of the compounds, which can lead to practical applications in various fields, including materials science, medicine, and environmental technology.
Synthesis Analysis
Synthesis techniques for novel compounds often involve green chemistry approaches to minimize environmental impact. For instance, nanoparticles of certain compounds can be synthesized using natural plant extracts as bio-reducing agents, offering an eco-friendly alternative to conventional methods. Studies such as those by Thema et al. (2015) on the synthesis of CdO nanoparticles using Agathosma betulina highlight the potential of green synthesis methods [Thema et al., 2015].
Scientific Research Applications
Andrographolide in Metabolic Syndrome : Research by Islam (2017) reviewed the activity of andrographolide (AGL) against components of metabolic syndromes such as diabetes, hyperlipidemia, hypertension, and obesity. The study highlighted the potential role of AGL in managing metabolic syndrome.
Silver Nanoparticle Uptake Pathways : A study conducted by Khan et al. (2015) explored the uptake mechanisms of silver nanoparticles (Ag NPs) in the estuarine snail Peringia ulvae. The research demonstrated that uptake of Ag from Ag NPs is achieved by multiple pathways.
'Agricolae' Statistical Tool in Agriculture and Biology : Mendiburu and Simon (2015) developed the 'agricolae' package for R, a statistical tool for experiments in breeding, agriculture, and biology, as reported in their paper here.
Silver Nanoparticles in Mesenchymal Stem Cells : A study by Greulich et al. (2011) analyzed the uptake of silver nanoparticles (Ag-NP) in human mesenchymal stem cells (hMSC) and their intracellular distribution.
Ashtanga Ghrita in Cognitive Dysfunction : Research by Sharma et al. (2021) investigated the effects of Ashtanga Ghrita (AG), an Indian traditional formulation, on scopolamine-induced dementia in rats.
Pharmacological Studies with Agaricoglycerides : The anti-inflammatory and antinociceptive properties of agaricoglycerides from Grifola frondosa were demonstrated in a study by Han and Cui (2012).
Safety and Hazards
properties
IUPAC Name |
(1S,4aR,5S,8aR)-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,14,17-18,21H,2,5-9,11-13H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLWKIHHQUNBQK-AKZLODSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the structure of agatholal?
A1: Understanding the structure of a natural product like agatholal is a crucial first step in exploring its potential uses and properties. [] This knowledge provides a foundation for:
Q2: What can the spectroscopic data tell us about agatholal?
A2: While the provided abstract doesn't detail the specific spectroscopic data, we can infer that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were likely employed. [] These techniques provide information about:
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